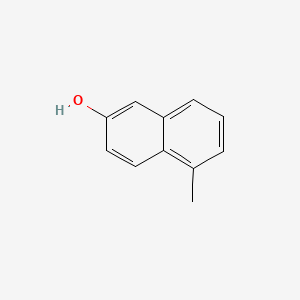

5-Methylnaphthalen-2-ol

Overview

Description

5-Methylnaphthalen-2-ol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, which has been the subject of various studies due to its potential applications in the synthesis of advanced materials and its interesting chemical properties. Although the provided papers do not directly discuss this compound, they provide insights into the methylation reactions of naphthalene derivatives and their properties, which can be relevant to understanding the chemistry of this compound.

Synthesis Analysis

The synthesis of naphthalene derivatives often involves catalytic processes. For instance, the methylation of 2-methylnaphthalene (2-MN) to produce 2,6-dimethylnaphthalene (2,6-DMN) has been achieved using hydrothermally treated HZSM-5 zeolite catalysts, which shows improved selectivity and stability for the methylation reaction . Another study presents a one-pot synthesis method for derivatives of 2-hydroxynaphthalen-1-yl using ammonium acetate as a catalyst, which could be a similar approach for synthesizing this compound .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with self-assembling ordered structures in the solid state as observed in oligo(1,5-dialkoxynaphthalene-2,6-diyl)s . These structures can influence the physical and chemical properties of the compounds. Computational studies, such as those using density functional theory, can provide insights into the electronic structure and reactivity of these molecules .

Chemical Reactions Analysis

Chemical reactions involving naphthalene derivatives can be influenced by the catalyst and reaction conditions. For example, the modification of HZSM-5 with NH4F and SrO has been shown to affect the methylation reaction of 2-MN, leading to different selectivity and activity . The electronic structure, particularly the electron-withdrawing or -donating nature of substituents, can significantly influence the course of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can vary widely. Studies have shown that these properties can be affected by molecular structure, such as the π-conjugation length, which influences the electrochemical and photophysical behavior of the compounds . Solvent polarity can also affect the spectral behavior and electronic excitation of these molecules, as evidenced by solvatochromic and photophysical studies .

Scientific Research Applications

Shape-Selective Catalysis

5-Methylnaphthalen-2-ol plays a crucial role in shape-selective catalysis, particularly in the methylation of 2-methylnaphthalene. For instance, it is involved in the methylation process with methanol over hydrothermally treated HZSM-5 zeolite catalysts. This process demonstrates improved selectivity to 2,6-dimethylnaphthalene (2,6-DMN) and enhanced stability, making it significant in the production of high-performance polyesters and other industrial applications (Zhao et al., 2008).

Biodegradation Studies

In biodegradation research, this compound is metabolized by organisms like Cunninghamella elegans. This organism converts 1- and 2-methylnaphthalene primarily at the methyl group to form 1- and 2-hydroxymethylnaphthalene, indicating a significant potential for biological breakdown of polycyclic aromatic hydrocarbons (Cerniglia et al., 1984).

Catalytic Conversion Studies

Research on the catalytic conversion of methylnaphthalenes over acid zeolites, like HZSM-5, HZSM-12, and HY, reveals how methylnaphthalenes are transformed. This study provides insights into the reactions leading to higher molecular weight products like dimethylnaphthalenes and coke, essential for understanding catalytic processes in industrial chemistry (Neuber et al., 1988).

Computational Studies

Computational studies on the shape-selective methylation of 2-methylnaphthalene with methanol over H-ZSM-5 Zeolite also highlight the importance of this compound. These studies utilize ONIOM2 model and density functional theory to explore reaction mechanisms, providing crucial data for optimizing industrial processes (Nie et al., 2012).

Hydrocracking and Hydrogenation Studies

In studies involving the hydrocracking, hydrogenation, and isomerization of biomass tar model compounds, this compound serves as a crucial component. It's used to test various catalysts for their efficiency in converting biomass tar into valuable chemicals, providing vital information for the development of sustainable energy sources (Kostyniuk et al., 2021).

Mechanism of Action

Mode of Action

The mode of action of 5-Methylnaphthalen-2-ol is currently unknown due to the lack of scientific studies on this specific compound. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-studied. It’s likely that this compound influences several pathways, leading to a variety of downstream effects. Without specific research on this compound, it’s difficult to summarize the affected pathways .

properties

IUPAC Name |

5-methylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTMLJYBQHRIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597373 | |

| Record name | 5-Methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66256-29-9 | |

| Record name | 5-Methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylnaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

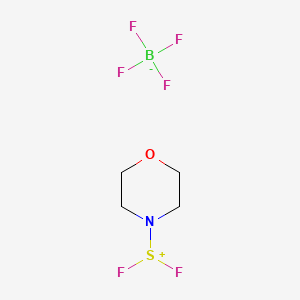

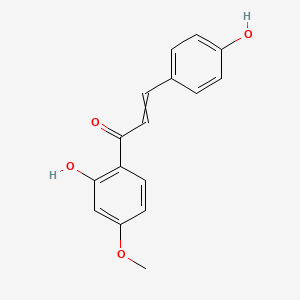

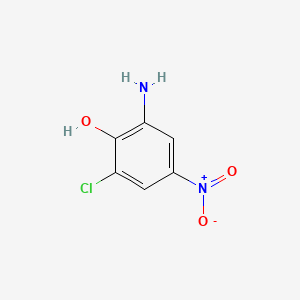

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)

![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)